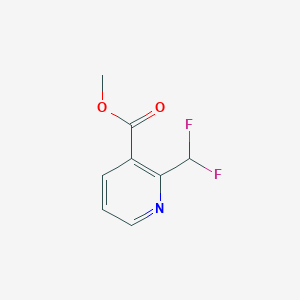

Methyl 2-(difluoromethyl)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(difluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-3-2-4-11-6(5)7(9)10/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCURSZBFFZNIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355729-93-9 | |

| Record name | methyl 2-(difluoromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Difluoromethyl Nicotinate and Analogous Structures

De Novo Synthesis Strategies for Difluoromethylated Pyridines

The de novo synthesis approach involves constructing the pyridine (B92270) ring around a difluoromethyl-containing building block. This strategy offers a high degree of control over the placement of the -CF2H group, providing a regioselective and scalable route to specifically substituted pyridines. nih.govacs.org While often requiring more intricate linear sequences compared to post-synthetic modifications, this bottom-up approach can be more efficient for producing specific isomers that are difficult to access through direct difluoromethylation, which is often governed by the inherent electronic properties of the pyridine ring. researchgate.netnih.gov

Pyridine Ring Construction Featuring the Difluoromethyl Moiety

Constructing the pyridine core with an embedded difluoromethyl group circumvents the challenges of regioselectivity often encountered in late-stage functionalization. A scalable synthesis of 2-(difluoromethyl)pyridines reported by researchers starts from inexpensive, commercially available materials, highlighting the practicality of this method. nih.govacs.org The core strategy involves building the pyridyl subunit around the difluoromethyl moiety, which allows for diverse substitution patterns at all positions of the ring system. nih.gov

General methods for pyridine synthesis, such as the Hantzsch synthesis or transition metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes, provide a foundational framework. acsgcipr.orgnih.gov However, adapting these methods to incorporate fluorine-containing groups requires careful selection of precursors and reaction conditions. For instance, a ZnBr2-catalyzed cascade Michael addition/annulation reaction has been developed to access 6-difluoromethylpyridines, demonstrating a modern application of ring construction principles to create these specific structures. acs.org

Regioselective Annulation and Cyclization Approaches

Regioselective annulation and cyclization reactions are powerful tools for the de novo construction of difluoromethylated pyridines. These methods involve the strategic joining of molecular fragments to form the final heterocyclic ring with a predefined substitution pattern.

One notable approach is a cascade reaction involving a Michael addition followed by annulation. This strategy has been successfully employed to synthesize 6-(difluoromethyl)pyridines. The process is catalyzed by zinc bromide (ZnBr₂) and provides a direct route to the desired pyridine core. acs.org Another innovative method involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, enabled by an NH₄I/Na₂S₂O₄ system, to produce 4,6-bis(trifluoromethyl)pyridines. While this example yields trifluoromethyl groups, the underlying principle of building the ring through cyclization of fluorinated precursors is directly analogous. researchgate.net

These de novo strategies are summarized in the table below, highlighting the key features of building the fluorinated pyridine scaffold from the ground up.

| Methodology | Key Features | Example Outcome | Reference |

| Scalable de novo synthesis | Builds pyridine ring around the -CF2H group; uses commodity chemicals. | 2-(Difluoromethyl)pyridines | nih.govacs.org |

| Cascade Michael Addition/Annulation | ZnBr₂-catalyzed one-pot reaction. | 6-(Difluoromethyl)pyridines | acs.org |

| Reductive Cyclization | Assembly of fluorinated pyridines from O-acyl oximes. | 4,6-bis(Trifluoromethyl)pyridines | researchgate.net |

Post-Synthetic Introduction of the Difluoromethyl Group

In contrast to de novo methods, post-synthetic modification involves the introduction of the difluoromethyl group directly onto a pre-formed pyridine ring. This approach is highly attractive for its step-economy, especially in late-stage functionalization of complex molecules and drug candidates, as it avoids the need to re-synthesize the entire heterocyclic core. researchgate.neteurekalert.org

Direct Difluoromethylation Techniques

Direct C-H difluoromethylation of pyridines is an efficient and atom-economical method for accessing difluoromethylated azines. researchgate.netnih.gov However, achieving site-selectivity can be a significant challenge due to the electronic nature of the pyridine ring, which typically favors functionalization at the ortho- and para-positions relative to the nitrogen atom. researchgate.net Recent advancements have focused on developing methods to overcome this inherent reactivity and achieve selective difluoromethylation at the often elusive meta-position. researchgate.neteurekalert.orgnih.gov

A novel strategy utilizes oxazino pyridine intermediates, which are easily accessible from pyridines. Under basic conditions, these intermediates exhibit nucleophilic character at the β- and δ-positions (C3 and C5), allowing for meta-selective C-H difluoromethylation through a radical process. researchgate.netresearchgate.net By simply switching to acidic conditions, the intermediates convert to pyridinium (B92312) salts, which directs the functionalization to the para-position (C4). researchgate.netnih.gov This switchable regioselectivity provides unprecedented access to either meta- or para-difluoromethylated pyridines from a common precursor. researchgate.net

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to difluoromethylation has yielded powerful methods for forming C-CF2H bonds. beilstein-journals.orgrsc.org Copper and palladium are among the most utilized metals for this purpose.

Copper-catalyzed reactions have been developed for the difluoromethylation of aryl halides. beilstein-journals.orgacs.org One approach involves the cross-coupling of an aryl iodide with an α-silyldifluoroacetate in the presence of a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethyl arene. acs.org Although the thermal instability of a direct CuCHF₂ species has historically presented challenges, these multi-step, one-pot sequences provide an effective workaround. beilstein-journals.org

The following table summarizes key findings in transition-metal-mediated difluoromethylation.

| Metal Catalyst | Substrate | Reagent | Key Feature | Reference |

| Copper(I) Iodide | Aryl Iodides | α-Silyldifluoroacetates | Cross-coupling followed by decarboxylation sequence. | acs.org |

| Palladium w/ BrettPhos | Aryl Chlorides | (Trifluoromethyl)triethylsilane | Effective for less reactive aryl chlorides, though focused on -CF3. The principle extends to other fluoroalkyl groups. | beilstein-journals.org |

The use of difluorocarbene (:CF₂) precursors is a widely employed strategy for the difluoromethylation of heteroatoms (N, O, S) and for constructing difluoromethylene-containing structures. rsc.orgcas.cn Difluorocarbene is a reactive intermediate that can be generated from various stable reagents. cas.cn

A common and effective precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na). cas.cnacs.orgorgsyn.org Upon heating, it undergoes decarboxylation to generate difluorocarbene. orgsyn.org This method has been successfully applied to the N-difluoromethylation of N-(pyridin-2-yl)acetamide derivatives. The electrophilic difluorocarbene attacks the pyridine nitrogen, and subsequent hydrolysis under mild acidic conditions yields N-difluoromethyl-2-pyridones. acs.org The reaction rate can be significantly enhanced by the addition of a phase-transfer catalyst like 18-crown-6. acs.org

Other reagents capable of generating difluorocarbene or its equivalents under various conditions include ethyl bromodifluoroacetate (BrCF₂COOEt), bromodifluoromethylphosphonates, and various silicon-based reagents (e.g., TMSCF₂Br). nih.govcas.cnub.edu A transition-metal-free method using BrCF₂COOEt has been developed for the synthesis of N-difluoromethylated pyridinium salts. nih.govub.edursc.org This process involves an initial N-alkylation of the pyridine nitrogen by the reagent, followed by in situ hydrolysis and decarboxylation. nih.govub.edu

The table below outlines several common difluorocarbene precursors and their applications.

| Precursor | Generation Condition | Application Example | Reference |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decarboxylation | N-difluoromethylation of 2-acetaminopyridines | acs.orgorgsyn.org |

| Ethyl Bromodifluoroacetate (BrCF₂COOEt) | N-alkylation followed by hydrolysis/decarboxylation | N-difluoromethylation of pyridines and 4-pyridones | nih.govub.edursc.org |

| Difluoromethylene Phosphobetaine (PDFA) | Decarboxylation under neutral conditions | Difluoromethylation of N, O, S heteroatoms | rsc.org |

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis | Generation of :CF₂ at low temperatures | cas.cn |

Electrophilic Fluorination and Difluorination Methodologies

The direct installation of a difluoromethyl group onto a pyridine ring, particularly at the C2-position, presents a significant synthetic challenge. However, several methodologies developed for the fluorination and difluoromethylation of aromatic and heteroaromatic systems can be adapted for this purpose.

Direct C-H difluoromethylation of pyridines is an economically efficient route to access difluoromethylated azines. researchgate.net While methods for site-switchable meta- and para-difluoromethylation have been developed, direct ortho-difluoromethylation often requires specific precursors or alternative strategies. researchgate.netdntb.gov.ua One approach involves the generation of a difluoromethyl radical, which can then be directed to the desired position on the pyridine ring. For instance, hypervalent iodine(III) reagents with difluoroacetoxy ligands have been shown to enable the C-H difluoromethylation of heteroarenes upon photolysis. rsc.org

Another strategy involves the functionalization of a pre-formed pyridine derivative. For example, difluoromethyl 2-pyridyl sulfone has been identified as an effective reagent for the gem-difluoroolefination of aldehydes and ketones, a transformation that could be part of a multi-step synthesis. cas.cn Furthermore, copper-catalyzed cross-coupling reactions represent a viable, albeit demanding, method for creating a C(sp²)–CF₂H bond. rsc.org These reactions could potentially couple a suitable 2-halonicotinate derivative with a difluoromethyl source.

The generation of nucleophilic dihydropyridine (B1217469) intermediates through borane-catalyzed hydroboration offers another pathway. These intermediates can react with electrophilic difluoromethylthio sources, followed by oxidative aromatization to yield the C3-functionalized pyridine. nih.gov While this demonstrates C3 selectivity, modifications to the directing groups or reaction conditions could potentially favor C2 functionalization.

A summary of reagents used in difluoromethylation reactions is presented in Table 1.

Table 1: Reagents for Difluoromethylation Reactions

| Reagent Class | Specific Example | Application | Reference |

|---|---|---|---|

| Hypervalent Iodine(III) | Difluoroacetoxy-ligated Iodine | Radical C-H difluoromethylation of heteroarenes | rsc.org |

| Sulfone-based | Difluoromethyl 2-pyridyl sulfone | gem-Difluoroolefination of carbonyls | cas.cn |

| Organometallic | Difluoromethyl copper (CuCF₂H) | Cross-coupling reactions | rsc.org |

| Electrophilic Thiolating | N-(Difluoromethylthio)saccharin | Reaction with nucleophilic dihydropyridines | nih.gov |

Esterification and Functional Group Interconversion in Nicotinate (B505614) Synthesis

The final step in the synthesis of Methyl 2-(difluoromethyl)nicotinate would likely involve the formation of the methyl ester from its corresponding carboxylic acid or the interconversion of another functional group.

Preparation of Methyl Nicotinate Esters from Carboxylic Acid Precursors

The esterification of nicotinic acid and its derivatives is a well-established transformation. The most common method involves reacting the carboxylic acid precursor, in this case, 2-(difluoromethyl)nicotinic acid, with methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.comresearchgate.net

Concentrated sulfuric acid is a frequently used catalyst for this reaction, typically requiring refluxing conditions for several hours to achieve good conversion. chemicalbook.comresearchgate.net The reaction mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Alternative acid catalysts, such as p-toluenesulfonic acid, can also be employed. google.com To circumvent the use of strong, corrosive acids, solid bifunctional catalysts like Molybdenum on Silica (MoO₃/SiO₂) have been developed, offering a more environmentally benign option. orientjchem.org

Another approach involves the activation of the carboxylic acid. For instance, reacting the pyridinecarboxylic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) generates the corresponding acid chloride hydrochloride. nih.gov This highly reactive intermediate can then be treated with methanol to yield the desired methyl ester. This method is particularly useful for preparing active esters with other alcohols like 4-nitrophenol (B140041) or N-hydroxysuccinimide. nih.gov

Table 2: Conditions for Nicotinate Ester Synthesis

| Method | Carboxylic Acid Precursor | Reagents | Conditions | Reference |

|---|---|---|---|---|

| Fischer Esterification | Nicotinic Acid | Methanol, conc. H₂SO₄ | Reflux, 13 hours | chemicalbook.com |

| Fischer Esterification | Nicotinic Acid | Methanol, MoO₃/SiO₂ | Reflux | orientjchem.org |

| Acid Chloride Formation | Isonicotinic/Picolinic Acid | SOCl₂, DMF, then Alcohol, Et₃N | Room Temperature | nih.gov |

| Transesterification | Methyl Nicotinate | Menthol, Alkaline Catalyst | 70-120°C, Vacuum | google.com |

Halogen-Exchange and Related Transformations

Halogen-exchange reactions provide an alternative route to introduce fluorine into a molecule. A plausible strategy for synthesizing this compound could involve the preparation of a di-halogenated precursor, such as Methyl 2-(dichloromethyl)nicotinate, followed by a halogen-exchange reaction to replace the chlorine atoms with fluorine.

While direct difluorination via halogen exchange can be challenging, stepwise processes are common. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example. mdpi.com More advanced catalytic systems have been developed to facilitate these transformations under milder conditions. For instance, catalytic amounts of titanocene (B72419) dihalides in combination with trialkyl aluminum can effectuate F/Cl and F/Br exchanges on aliphatic systems. organic-chemistry.org

Furthermore, vapor-phase fluorination over transition metal-based catalysts is a powerful industrial method for producing fluorinated pyridines, such as trifluoromethylpyridines, from their chlorinated precursors. nih.gov This technology could potentially be adapted for the synthesis of difluoromethyl derivatives.

Nucleophilic aromatic substitution (SNAr) on a pre-fluorinated ring is another relevant transformation. Although this typically involves the displacement of a single fluoride (B91410), it underscores the reactivity of fluorinated heteroaromatics, which could be exploited in a broader synthetic strategy. Catalytic halogen exchange reactions using alkali metal fluorides and aminophosphonium catalysts have also been shown to be effective for producing fluorinated aromatic compounds. google.com

Reaction Chemistry and Organic Transformations of Methyl 2 Difluoromethyl Nicotinate

Nucleophilic Substitution Reactions of the Nicotinate (B505614) Core

The pyridine (B92270) ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the electron-withdrawing difluoromethyl group at the 2-position and the methyl ester at the 3-position further influences the reactivity of the pyridine ring system.

Reactivity at the Pyridine Ring System

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of methyl 2-(difluoromethyl)nicotinate is a potential pathway for functionalization. The electron-withdrawing nature of the ring nitrogen and the difluoromethyl group makes the pyridine ring susceptible to attack by strong nucleophiles.

While specific literature on this compound is limited, the general principles of nucleophilic substitution on pyridines suggest that positions 4 and 6 would be the most likely sites for substitution, assuming a suitable leaving group is present at these positions. In the absence of a leaving group, direct nucleophilic addition could occur, followed by oxidation.

Common nucleophiles for such reactions include alkoxides, amines, and thiolates. The reaction conditions would typically involve a strong base and an aprotic solvent.

Reactivity of the Methyl Ester Group

The methyl ester group at the 3-position is a key site for nucleophilic acyl substitution. These reactions allow for the conversion of the ester into a variety of other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(difluoromethyl)nicotinic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a water/alcohol mixture, proceeds via a BAc2 mechanism, involving the attack of a hydroxide ion at the carbonyl carbon. stackexchange.com Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid in water, is also a viable method.

Amidation: Reaction with primary or secondary amines can convert the methyl ester into the corresponding amide. This transformation is often facilitated by heating or by using activating agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base. mdpi.com

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-(difluoromethyl)pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

A summary of potential reactions at the methyl ester group is presented in Table 1.

| Reaction | Reagents and Conditions | Product |

| Basic Hydrolysis | NaOH, H₂O/MeOH, Reflux | 2-(Difluoromethyl)nicotinic acid |

| Acidic Hydrolysis | H₂SO₄, H₂O, Reflux | 2-(Difluoromethyl)nicotinic acid |

| Amidation | R¹R²NH, Heat or EDCI | N,N-R¹R²-2-(difluoromethyl)nicotinamide |

| Transesterification | R'OH, Acid or Base catalyst, Reflux | Alkyl 2-(difluoromethyl)nicotinate |

| Reduction | LiAlH₄, Anhydrous Et₂O | (2-(Difluoromethyl)pyridin-3-yl)methanol |

Table 1. Potential Transformations of the Methyl Ester Group.

Electrophilic Aromatic Substitution and Derivatization

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of two additional electron-withdrawing groups, the difluoromethyl and methyl ester moieties, further deactivates the ring, making electrophilic substitution challenging. rsc.org

Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions. masterorganicchemistry.comaiinmr.com If substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitrogen atom strongly directs meta to itself (position 5). The difluoromethyl group is also a meta-director, while the methyl ester is a meta-director as well. Therefore, any electrophilic substitution would be expected to occur predominantly at the C-5 position.

For instance, nitration would likely require strong nitrating agents like a mixture of fuming nitric acid and concentrated sulfuric acid. libretexts.org

Cross-Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a viable strategy for the further derivatization of this compound.

C-H Activation and Borylation Strategies

Direct C-H activation and subsequent functionalization of the pyridine ring present an atom-economical approach for derivatization. While specific examples involving this compound are not readily found in the literature, related studies on pyridines suggest that C-H activation could be a feasible strategy. nih.gov Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, are commonly employed for such transformations. The regioselectivity of C-H activation would be influenced by the electronic and steric properties of the substituents.

C-H borylation, another powerful C-H functionalization technique, could potentially be applied to install a boronic ester group onto the pyridine ring, which can then participate in a wide range of Suzuki-Miyaura cross-coupling reactions.

Palladium-Catalyzed and Copper-Mediated Cross-Couplings

Should a halogen be introduced onto the pyridine ring of this compound, for instance at the C-5 position via electrophilic halogenation, this halo-derivative would be an excellent substrate for various cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for a variety of cross-coupling reactions. rsc.org For example, a 5-bromo-2-(difluoromethyl)nicotinate derivative could undergo Suzuki coupling with boronic acids, Stille coupling with organostannanes, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines. nih.gov These reactions would allow for the introduction of a wide array of substituents at the C-5 position.

Copper-Mediated Reactions: Copper-catalyzed or mediated cross-coupling reactions are also highly valuable, particularly for the formation of C-O, C-S, and C-N bonds. nih.gov For instance, a 5-iodo-2-(difluoromethyl)nicotinate derivative could be coupled with phenols, thiols, or amines using a copper catalyst, often in the presence of a suitable ligand and base. rsc.orgnih.gov

Table 2 summarizes some potential cross-coupling reactions of a hypothetical 5-halo-2-(difluoromethyl)nicotinate derivative.

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | R-B(OH)₂ | 5-Aryl/Alkyl derivative |

| Stille | Pd catalyst (e.g., Pd(PPh₃)₄) | R-Sn(Bu)₃ | 5-Aryl/Alkyl derivative |

| Heck | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene | 5-Alkenyl derivative |

| Sonogashira | Pd catalyst, Cu(I) cocatalyst, Base | Terminal Alkyne | 5-Alkynyl derivative |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Amine | 5-Amino derivative |

| Ullmann Condensation | Cu catalyst, Base | Alcohol/Phenol | 5-O-Aryl/Alkyl ether |

Table 2. Potential Cross-Coupling Reactions of 5-Halo-2-(difluoromethyl)nicotinate Derivatives.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target either the pyridine ring or the difluoromethyl and ester functionalities. The specific outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.

Oxidation:

The pyridine ring of this compound is generally resistant to oxidation due to the presence of the electron-withdrawing difluoromethyl and methyl nicotinate groups, which deactivate the ring towards electrophilic attack. However, under forcing conditions or with potent oxidizing agents, oxidation can occur. One potential transformation is the N-oxidation of the pyridine nitrogen using reagents like meta-chloroperoxybenzoic acid (m-CPBA), which could yield the corresponding pyridine N-oxide. This transformation would significantly alter the electronic properties and reactivity of the heterocyclic core.

The difluoromethyl group itself is generally stable to oxidation. However, radical-based oxidation processes could potentially lead to the formation of a difluorocarbene, although this is a less common transformation.

Reduction:

The reduction of this compound offers several synthetic possibilities. The methyl ester group can be selectively reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-2-(difluoromethyl)pyridine, using mild reducing agents such as sodium borohydride (B1222165) in the presence of methanol (B129727). scholarsresearchlibrary.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation, likely with higher efficiency.

The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the corresponding piperidine (B6355638) derivative. This dearomatization process transforms the planar, electron-deficient pyridine into a saturated, three-dimensional piperidine ring, opening up new avenues for stereochemical functionalization. mdpi.com The conditions for this hydrogenation, such as pressure and temperature, would need to be carefully controlled to avoid potential side reactions.

The electrochemical reduction of related N-methyl nicotinic acid has been studied, suggesting that the pyridine ring can undergo a one-electron reduction to form a radical anion, which can then dimerize or be further reduced. rsc.org Similar electrochemical behavior might be anticipated for this compound, potentially leading to dihydropyridine (B1217469) or coupled products depending on the reaction conditions.

| Reaction Type | Reagent/Condition | Potential Product |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Ester Reduction | NaBH₄/MeOH | (2-(Difluoromethyl)pyridin-3-yl)methanol |

| Ring Hydrogenation | H₂, Pd/C | Methyl 2-(difluoromethyl)piperidine-3-carboxylate |

| Electrochemical Reduction | Mercury electrode | Dihydropyridine or dimeric products |

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of both a difluoromethyl group and a methyl ester on the pyridine ring introduces significant electronic and steric influences that govern the regioselectivity and stereoselectivity of its reactions.

Factors Governing Positional Selectivity

The pyridine ring in this compound is electron-deficient, a characteristic exacerbated by the strong electron-withdrawing nature of both the difluoromethyl group and the methyl ester. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. When such reactions do occur, the substitution pattern is directed by the combined electronic effects of the existing substituents.

Electrophilic Attack: For electrophilic aromatic substitution, the incoming electrophile would be directed to the positions least deactivated by the electron-withdrawing groups. In this case, the C-5 position is the most likely site for electrophilic attack, as it is meta to both the C-2 difluoromethyl group and the C-3 ester group, and para to the ring nitrogen, which can be protonated or coordinated to a Lewis acid under reaction conditions, further deactivating the ring.

Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and addition reactions. The regioselectivity of nucleophilic attack is primarily governed by the positions most activated by the electron-withdrawing substituents.

C-4 and C-6 Positions: These positions are ortho and para to the ring nitrogen, respectively, and are significantly activated towards nucleophilic attack. The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

C-2 Position: While the C-2 position is activated by the ring nitrogen, the presence of the bulky difluoromethyl group may sterically hinder the approach of nucleophiles.

Therefore, nucleophilic attack is most likely to occur at the C-4 or C-6 positions. Studies on related pyridinium (B92312) salts have shown that the regioselectivity of nucleophilic addition can be controlled by the choice of catalyst. nih.gov For instance, different rhodium catalysts with specific ligands can direct the addition of aryl boron nucleophiles to either the C-2 or C-6 position of N-alkyl nicotinate salts. nih.gov

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Rationale |

| C-4 | Low | High | Activated by the ring nitrogen (para) and the C-3 ester. |

| C-5 | High | Low | Least deactivated position for electrophilic attack. |

| C-6 | Low | High | Activated by the ring nitrogen (ortho). |

Development of Enantioselective and Diastereoselective Reactions

The development of stereoselective reactions for molecules like this compound is crucial for accessing chiral building blocks for various applications.

Enantioselective Reactions:

Enantioselective transformations can be achieved through the use of chiral catalysts or reagents. For instance, the catalytic asymmetric hydrogenation of the pyridine ring could lead to enantiomerically enriched piperidine derivatives. Chiral transition metal complexes, often employing ligands with specific chirality, are commonly used for such transformations. mdpi.com

Furthermore, enantioselective functionalization of the substituents is also a viable strategy. Asymmetric reduction of the ester to a chiral alcohol or enantioselective reactions involving the difluoromethyl group could be envisioned. While direct enantioselective difluoromethylation of the pyridine ring is challenging, methods for the catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters have been reported and could potentially be adapted. nih.gov

Diastereoselective Reactions:

Once a stereocenter is introduced into the molecule, for example, through the reduction of the pyridine ring to a piperidine, subsequent reactions can be influenced by this existing stereocenter, leading to diastereoselective outcomes. The conformational rigidity of the piperidine ring often allows for predictable facial selectivity in reactions such as alkylations, epoxidations, or reductions of other functional groups.

For example, the reduction of the ester group in a chiral piperidine derivative would likely proceed with a certain degree of diastereoselectivity, favoring the formation of one diastereomer of the corresponding alcohol over the other. The stereochemical outcome would be dictated by the steric hindrance imposed by the substituents on the piperidine ring, directing the approach of the reducing agent.

The development of stereoselective reactions often relies on a deep understanding of the reaction mechanism and the non-covalent interactions between the substrate and the chiral catalyst or reagent. nuph.edu.ua While specific enantioselective and diastereoselective methods for this compound are not extensively documented, the principles established for related pyridine and difluoromethylated systems provide a strong foundation for the design of such transformations. bohrium.comresearchgate.net

Mechanistic Investigations of Reactions Involving Methyl 2 Difluoromethyl Nicotinate

Elucidation of Reaction Pathways and Intermediates

While specific mechanistic studies exclusively on Methyl 2-(difluoromethyl)nicotinate are not extensively documented in publicly available literature, plausible reaction pathways for its synthesis and subsequent reactions can be inferred from studies on analogous difluoromethylated pyridine (B92270) derivatives. The formation of the 2-(difluoromethyl)pyridine (B40438) core and its ester functionalization likely proceeds through several potential routes, each involving distinct intermediates.

One probable pathway for the introduction of the difluoromethyl group at the 2-position of the pyridine ring is through a nucleophilic substitution reaction . In this scenario, a suitable pyridine precursor, such as a 2-halonicotinate, would react with a difluoromethyl anion equivalent. The reaction would proceed through a transition state where the nucleophilic difluoromethyl species attacks the electrophilic carbon at the 2-position of the pyridine ring, leading to the displacement of the leaving group.

Alternatively, a radical-mediated C-H difluoromethylation represents a more direct approach. researchgate.net In such a process, a difluoromethyl radical (•CHF2) is generated in situ from a suitable precursor. This radical can then add to the electron-deficient pyridine ring of a methyl nicotinate (B505614) derivative. The resulting radical intermediate would then be oxidized to the final product. The regioselectivity of this radical addition is a key aspect, often influenced by the electronic properties of the pyridine ring and any directing groups present.

A common method for generating difluoromethyl radicals is through the use of reagents like sodium chlorodifluoroacetate (ClCF2COONa) or other commercially available sources under thermal or photochemical conditions. The reaction likely proceeds through the following general steps:

Generation of the difluoromethyl radical.

Addition of the radical to the pyridine ring to form a radical-cation intermediate.

Oxidation and deprotonation to yield the difluoromethylated pyridine.

Another relevant pathway involves the use of difluorocarbene (:CF2) chemistry. While often associated with the synthesis of gem-difluoroalkenes, difluorocarbene can also react with nitrogen heterocycles. In the context of related compounds, the formation of N-difluoromethylated pyridines has been observed to proceed via a direct nucleophilic attack of the pyridine nitrogen on an electrophilic difluoromethyl source rather than through a difluorocarbene intermediate. rsc.org However, the possibility of difluorocarbene insertion into a C-H bond of the pyridine ring under specific conditions cannot be entirely ruled out.

Intermediates in these pathways are often transient and challenging to isolate. Spectroscopic techniques, such as NMR and mass spectrometry, coupled with computational studies, are crucial for their detection and characterization. For instance, in radical-mediated reactions, the detection of radical adducts can provide strong evidence for the proposed mechanism.

Detailed Analysis of Catalytic Cycles

Many modern synthetic methods for introducing fluorinated groups rely on catalytic processes to enhance efficiency and selectivity. For the synthesis of this compound, several catalytic cycles can be envisaged, primarily involving transition metal catalysis or photoredox catalysis.

Transition Metal-Catalyzed Cross-Coupling:

A plausible catalytic cycle for the synthesis of this compound via cross-coupling would involve a palladium or copper catalyst. A typical cycle with a palladium catalyst might proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a 2-halonicotinate ester, forming a Pd(II) intermediate.

Transmetalation: A difluoromethylating agent, such as a silicon- or zinc-based reagent (e.g., (difluoromethyl)trimethylsilane (B44995) or a difluoromethylzinc halide), transfers the difluoromethyl group to the palladium center, displacing the halide and forming a Pd(II)-CHF2 species.

Reductive Elimination: The difluoromethyl group and the nicotinoyl moiety on the palladium center undergo reductive elimination, yielding the final product, this compound, and regenerating the active Pd(0) catalyst.

Table 1: Proposed Catalytic Cycle for Palladium-Catalyzed Difluoromethylation

| Step | Description | Intermediate |

| 1 | Oxidative Addition | Pd(II)-nicotinate complex |

| 2 | Transmetalation | Pd(II)-nicotinate-CHF2 complex |

| 3 | Reductive Elimination | Pd(0) catalyst and product |

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for radical-based transformations. A general photoredox catalytic cycle for the C-H difluoromethylation of a nicotinate ester could involve the following steps:

Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is promoted to an excited state. nih.gov

Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce a difluoromethyl precursor to generate a difluoromethyl radical. For instance, it could reduce a reagent like bromodifluoroacetate.

Radical Addition: The generated difluoromethyl radical adds to the pyridine ring of the methyl nicotinate.

Catalyst Regeneration: The resulting radical adduct is then oxidized by the photocatalyst in its original or a different oxidation state to form a cationic intermediate, which upon deprotonation yields the final product and regenerates the ground-state photocatalyst.

Table 2: General Steps in a Photoredox Catalytic Cycle for Difluoromethylation

| Step | Description | Key Species |

| 1 | Light Absorption | Excited Photocatalyst |

| 2 | Radical Generation | Difluoromethyl Radical |

| 3 | C-C Bond Formation | Radical Adduct |

| 4 | Product Formation & Catalyst Turnover | Cationic Intermediate |

Influence of Solvent Systems and Additives on Reaction Mechanisms

The choice of solvent and the presence of additives can profoundly impact the reaction mechanism, rate, and selectivity in the synthesis and reactions of this compound.

Solvent Effects:

The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly used in nucleophilic substitution and transition metal-catalyzed reactions. rsc.orgnih.gov Their ability to solvate cations and polar intermediates can facilitate these reactions. For instance, in a nucleophilic difluoromethylation, a polar aprotic solvent can stabilize the transition state and accelerate the reaction.

Nonpolar Solvents: In radical reactions, less polar solvents like toluene (B28343) or dioxane may be preferred to minimize side reactions. However, the solubility of reagents can be a limiting factor.

Protic Solvents: Protic solvents like alcohols are generally avoided in reactions involving highly reactive organometallic or anionic intermediates, as they can lead to protonolysis. However, in some esterification or transesterification reactions to form the methyl ester, an alcohol like methanol (B129727) would be the reactant and solvent.

Influence of Additives:

Additives play a crucial role in many reaction mechanisms by acting as bases, acids, or ligands.

Bases: In reactions involving deprotonation or the neutralization of acidic byproducts, bases are essential. For example, in the Julia-Kocienski olefination, a strong base like potassium tert-butoxide (t-BuOK) is used to generate the key carbanion intermediate. acs.org In cross-coupling reactions, bases are often required to facilitate the reductive elimination step.

Acids: Acids can act as catalysts in esterification reactions or can be used to promote certain transformations. For instance, in some functionalizations of pyridine rings, acid treatment can alter the regioselectivity by protonating the nitrogen atom and modifying the electronic properties of the ring. researchgate.net

Ligands: In transition metal-catalyzed reactions, ligands are critical for stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. The choice of ligand can determine the efficiency of oxidative addition and reductive elimination steps.

Radical Initiators/Mediators: In radical reactions, initiators like AIBN (azobisisobutyronitrile) or oxidizing agents like potassium persulfate (K2S2O8) may be used to generate the initial radical species. nih.gov

Table 3: Common Solvents and Additives and Their Potential Roles

| Type | Example | Potential Role |

| Solvent | Dimethylformamide (DMF) | Solvating polar intermediates |

| Acetonitrile (MeCN) | Suitable for photoredox catalysis | |

| Toluene | Used in some radical reactions | |

| Additive | Potassium tert-butoxide (t-BuOK) | Strong base for deprotonation |

| Camphorsulfonic acid (CSA) | Acid catalyst | |

| Triphenylphosphine (PPh3) | Ligand for transition metals |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

One-dimensional NMR spectra offer primary information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The three aromatic protons on the pyridine (B92270) ring are expected to appear as complex multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to spin-spin coupling. The methyl ester protons (-OCH₃) would present as a sharp singlet, likely around δ 3.9 ppm. A key feature would be the signal for the proton of the difluoromethyl group (-CHF₂), which is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides insight into the carbon framework. Signals are expected for the six distinct carbons of the pyridine ring, the ester carbonyl carbon (C=O), the methyl ester carbon (-OCH₃), and the difluoromethyl carbon (-CHF₂). The difluoromethyl carbon signal is characteristically split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a powerful tool for structural confirmation. nih.govwikipedia.org The spectrum for Methyl 2-(difluoromethyl)nicotinate is expected to show a single resonance for the two equivalent fluorine atoms of the -CHF₂ group. This signal would be split into a doublet due to coupling with the adjacent proton (²JHF), confirming the presence of the C-H bond in the difluoromethyl moiety. The chemical shift of this signal is indicative of the electronic environment of the fluorine nuclei. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H3 | ~8.7 | ~152 | dd | JH3-H4, JH3-H5 |

| H4 | ~8.3 | ~138 | dd | JH4-H3, JH4-H5 |

| H5 | ~7.5 | ~124 | dd | JH5-H3, JH5-H4 |

| -OCH₃ | ~3.9 | ~53 | s | - |

| -CHF₂ | ~6.8 | ~115 | t | ²JHF |

| C2 | - | ~148 | t | ²JCF |

| C6 | - | ~150 | s | - |

Note: Data is predictive and based on analogous structures. Actual values may vary.

2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is expected to show cross-peaks connecting the adjacent aromatic protons (H3, H4, and H5), confirming their positions on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This would show cross-peaks between each aromatic proton and its corresponding carbon, the methyl protons and the methoxy carbon, and crucially, the difluoromethyl proton and the difluoromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for establishing the connectivity of different molecular fragments. youtube.com Key expected correlations include:

From the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

From the aromatic protons to adjacent and geminal carbons within the pyridine ring.

From the difluoromethyl proton (-CHF₂) to the C2 and C3 carbons of the pyridine ring, confirming the position of the difluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's conformation. youtube.com For instance, NOESY could reveal through-space correlations between the difluoromethyl group's proton and the proton at the C3 position of the pyridine ring, or between the methyl ester protons and the proton at the C4 position.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light.

FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum is expected to display characteristic absorption bands corresponding to the molecule's functional groups. Key expected vibrations include a strong C=O stretching band for the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations (around 1100-1300 cm⁻¹), C=C and C=N stretching bands for the aromatic pyridine ring (in the 1400-1600 cm⁻¹ region), and aromatic C-H stretching (above 3000 cm⁻¹). The C-F bonds of the difluoromethyl group will exhibit strong, characteristic stretching vibrations, typically in the 1000-1200 cm⁻¹ region. nih.govresearchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric C-F stretching of the -CHF₂ group is also expected to be Raman active.

Table 2: Predicted Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ester C=O | Stretching | 1720 - 1740 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Ester C-O | Stretching | 1100 - 1300 |

Note: Data is predictive and based on analogous structures. Actual values may vary.

Mass Spectrometry (MS, HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

MS (Mass Spectrometry) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound (187.15 g/mol ). The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for this molecule could include the loss of the methoxy group (•OCH₃) to give an [M-31]⁺ peak, or the loss of the entire carbomethoxy group (•COOCH₃) to yield an [M-59]⁺ peak.

HRMS (High-Resolution Mass Spectrometry) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₇F₂NO₂). This technique is crucial for confirming the identity of a newly synthesized compound.

Table 3: Predicted Mass Spectrometry Data

| Technique | Information Provided | Expected Value |

|---|---|---|

| Molecular Formula | - | C₈H₇F₂NO₂ |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | 188.0518 |

| MS (EI) | Molecular Ion [M]⁺ | m/z 187 |

| MS (EI) | Key Fragment [M-OCH₃]⁺ | m/z 156 |

Note: Data is predictive. Fragmentation patterns can vary with ionization methods.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide the definitive, three-dimensional structure in the solid state. ebi.ac.uk This technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. nih.gov Furthermore, X-ray crystallography would reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. This method stands as the ultimate tool for unambiguous structural confirmation. ebi.ac.uk

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. rsc.org This method is predicated on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. For a molecule like Methyl 2-(difluoromethyl)nicotinate, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics.

A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like this compound, which has rotatable bonds associated with the ester and difluoromethyl groups, this process is extended to a conformational analysis to identify the global minimum energy conformer among various possible spatial arrangements.

While specific optimized coordinates for this compound are not published, a computational study on the related molecule, methyl nicotinate (B505614), using the B3LYP/LANL2DZ level of theory provides a reference for the expected structural parameters of the pyridine (B92270) and ester moieties. researchgate.net For this compound, the analysis would also involve exploring the rotational barrier of the C-C bond between the pyridine ring and the difluoromethyl group, as well as the C-O bond of the ester group, to understand the molecule's conformational preferences. The interplay of steric hindrance and electronic interactions, such as hyperconjugation, would dictate the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Nicotinate Derivative (Methyl Nicotinate) Note: This data is for Methyl Nicotinate and serves as an illustration of the type of data obtained from geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-C3 | 1.39 |

| C3-C4 | 1.39 | |

| C-O (ester) | 1.36 | |

| C=O (ester) | 1.21 | |

| Bond Angle (°) | C2-C3-C4 | 118.5 |

| C3-C(ester)-O | 111.8 | |

| Dihedral Angle (°) | C2-C3-C(ester)-O | ~180 |

This is a hypothetical table to illustrate the format.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted methyl nicotinate. nih.gov This effect would influence the molecule's reactivity profile. A DFT study on methyl nicotinate calculated the HOMO and LUMO energies, providing a baseline for comparison. researchgate.net The HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the pyridine ring and the carbonyl group of the ester. The precise distribution in this compound would reveal how the difluoromethyl substituent modulates the electronic landscape.

Table 2: Illustrative FMO Energies for Methyl Nicotinate Note: This data is for Methyl Nicotinate and serves as an example. Values for this compound would differ due to the electronic influence of the -CF2H group.

| Orbital | Energy (eV) |

| HOMO | -7.0 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

This is a hypothetical table to illustrate the format.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (typically blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would be expected to show the most negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as primary sites for electrophilic interaction. researchgate.net The difluoromethyl group, being strongly electron-withdrawing, would lead to a more positive potential on the adjacent carbon atom of the pyridine ring, potentially enhancing its susceptibility to nucleophilic attack compared to the unsubstituted analog. nih.gov

For this compound, NBO analysis would elucidate the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring and the ester group. It would also reveal the nature of the C-F bonds and the electronic influence of the difluoromethyl group on the aromatic system. Significant E(2) values for interactions involving the -CF2H group would highlight its role in the electronic stabilization and charge distribution of the molecule.

Computational Studies of Reaction Mechanisms

Understanding how a reaction proceeds at a molecular level is fundamental to controlling its outcome. Computational chemistry provides the tools to map out reaction pathways, identify intermediate structures, and calculate the energy barriers that govern the reaction rate.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a chemical reaction. The energy difference between the reactants and the transition state is the activation energy barrier.

For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester group, computational methods can be employed to locate the transition state structures. For instance, in a nucleophilic attack on the pyridine ring, the TS would involve the partial formation of a new bond with the incoming nucleophile and partial breaking of the aromatic system's pi-conjugation. Calculations would provide the activation energy for this step, offering insights into the reaction's feasibility and rate. While specific transition state calculations for this molecule are not published, the principles of transition state theory provide a robust framework for such investigations. acs.org Computational studies on related systems have shown that such calculations can accurately predict reaction outcomes and guide synthetic efforts. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of this compound. By calculating various electronic and structural properties, researchers can anticipate how the molecule will behave in different chemical environments.

The presence of the electron-withdrawing difluoromethyl group at the 2-position and the methyl ester at the 3-position significantly influences the electron distribution within the pyridine ring. Molecular orbital calculations, such as the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can predict the molecule's susceptibility to nucleophilic and electrophilic attack. diva-portal.org The LUMO is expected to be lowered by the presence of the electron-withdrawing groups, making the pyridine ring more susceptible to nucleophilic aromatic substitution.

Computational models can also predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution reaction, the preferred site of attack can be determined by calculating the relative energies of the possible sigma-complex intermediates. diva-portal.org Similarly, for nucleophilic attack, the most likely position can be identified by analyzing the partial atomic charges and the coefficients of the LUMO on the ring's carbon atoms.

The table below summarizes key reactivity descriptors for this compound that can be obtained from computational studies and their implications for the molecule's chemical behavior.

Table 2: Predicted Reactivity Descriptors for this compound

| Reactivity Descriptor | Predicted Value/Trend | Implication for Reactivity and Selectivity |

| LUMO Energy | Low | Increased susceptibility to nucleophilic attack on the pyridine ring. |

| HOMO Energy | Low | Decreased reactivity towards electrophiles compared to unsubstituted pyridine. |

| Calculated Partial Atomic Charges | Positive charge on C4 and C6 | These positions are predicted to be the most susceptible to nucleophilic attack. |

| Proton Affinity | Lower than pyridine | The nitrogen atom is less basic due to the electron-withdrawing groups. |

| Bond Dissociation Energy (C-CHF2) | High | The difluoromethyl group is expected to be stable and not easily cleaved. |

Note: The trends presented are based on established principles of physical organic chemistry and would be quantified by specific computational calculations.

Synthetic Applications and Utility in Academic Research

Methyl 2-(difluoromethyl)nicotinate as a Key Building Block in Organic Synthesis

The difluoromethyl group (CHF2) is a fascinating structural motif that can significantly modulate the physicochemical properties of a molecule. It is considered a lipophilic hydrogen bond donor, a characteristic that can enhance membrane permeability—a crucial factor in drug design. nih.gov this compound, with its strategically placed difluoromethyl group on a pyridine (B92270) ring, serves as a versatile starting material for a wide array of chemical transformations.

Precursor for Novel Fluorinated Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of fluorine into these scaffolds often leads to enhanced metabolic stability, binding affinity, and bioavailability. mdpi.come-bookshelf.de this compound is an ideal precursor for the synthesis of a diverse range of fluorinated heterocyclic systems. researchgate.net Its pyridine core can be subjected to various cyclization and modification reactions, leading to the construction of more complex fused and substituted heterocyclic structures. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations to build larger molecular frameworks. nih.gov

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in generating novel heterocycles, this compound is a crucial intermediate in the multi-step synthesis of complex organic molecules. Its inherent functionality allows for sequential and regioselective modifications. The ester group can be reduced, converted to other functional groups, or participate in cross-coupling reactions. The pyridine nitrogen can be quaternized or oxidized, further expanding the synthetic possibilities. These transformations are instrumental in assembling the intricate architectures of modern pharmaceuticals and functional materials.

Derivatization Strategies for Investigating Structure-Reactivity Relationships

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science. This compound provides an excellent platform for such derivatization strategies. By altering the substituents on the pyridine ring or modifying the ester group, researchers can systematically probe structure-activity relationships (SAR) and structure-property relationships (SPR). For example, introducing different groups at various positions on the pyridine ring can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets or its performance in a material. These studies are essential for optimizing the desired properties of a final product.

Contribution to Methodological Advancements in Organofluorine Chemistry

The growing importance of fluorinated compounds has spurred the development of new and efficient synthetic methods. This compound and related structures have played a significant role in this methodological evolution.

Development of Efficient Difluoromethylation Reagents and Protocols

The direct introduction of a difluoromethyl group into a molecule is a highly sought-after transformation. Research in this area has led to the development of novel difluoromethylation reagents and protocols. cas.cnrsc.org While not a direct reagent itself in all cases, the synthesis and study of compounds like this compound contribute to a deeper understanding of the reactivity of the CHF2 group. This knowledge is crucial for designing more effective and user-friendly reagents for difluoromethylation, such as zinc sulfinate reagents (DFMS), which have simplified the process and made it more accessible. nih.govenamine.net These advancements allow for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery.

Impact on Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mlsu.ac.in The development of more efficient and atom-economical synthetic routes is a key aspect of this endeavor. Research focused on the synthesis of compounds like this compound often leads to the discovery of more sustainable practices. For example, utilizing fluoroform (CHF3), a readily available and inexpensive greenhouse gas, as a difluoromethyl source represents a significant step towards greener difluoromethylation protocols. rsc.org By finding productive uses for such byproducts, chemists can contribute to a more circular economy. The ongoing efforts to develop catalytic and flow-based methods for the synthesis and application of fluorinated compounds further underscore the commitment to sustainable chemistry.

Future Research Directions

Exploration of Undiscovered Reactivity and Transformation Pathways

The difluoromethyl (CF₂H) group is a fascinating functional moiety that can act as a bioisostere for alcohol, thiol, and amine groups due to its ability to form hydrogen bonds. nih.gov Future research will likely delve deeper into the unique reactivity imparted by this group on the nicotinic acid framework.

One promising area is the exploitation of the CF₂H group as a "masked nucleophile." nih.gov While typically considered a stable, terminal functional group, recent studies have shown that the deprotonation of Ar-CF₂H compounds can generate reactive Ar-CF₂⁻ synthons. nih.gov Applying this concept to Methyl 2-(difluoromethyl)nicotinate could unlock novel carbon-carbon and carbon-heteroatom bond-forming reactions at the 2-position, a transformation pathway that remains largely unexplored for this specific molecule. This would allow the construction of complex benzylic difluoromethylene linkages, which are valuable in medicinal chemistry. nih.gov

Furthermore, the reactivity of the pyridine (B92270) ring itself presents opportunities for regioselective functionalization. Research has demonstrated that the reactivity of the pyridine ring can be switched. nih.gov Under basic conditions, related oxazino pyridines exhibit nucleophilic character at the β- and δ-positions, while under acidic conditions, the corresponding pyridinium (B92312) ions show electrophilic reactivity at the γ-position. nih.gov A systematic investigation into these switchable C-H functionalization strategies for this compound could lead to the selective introduction of various substituents at positions 4, 5, or 6, generating a library of novel derivatives with distinct properties.

Table 1: Potential Reactivity Pathways for Exploration

| Reactivity Concept | Potential Transformation on this compound | Desired Outcome |

|---|---|---|

| Masked Nucleophile | Deprotonation of the CF₂H group followed by reaction with electrophiles. | Synthesis of novel derivatives with Ar-CF₂-R linkages. |

| Switchable C-H Functionalization | Selective reaction at positions 4, 5, or 6 by altering reaction conditions (acidic vs. basic). | Regiocontrolled synthesis of diverse substituted nicotinates. |

Design and Development of More Efficient and Eco-Friendly Synthetic Routes

Current synthetic methods for fluorinated nicotinates often rely on harsh conditions or expensive reagents. A key future direction is the development of greener, more economical, and efficient synthetic protocols for this compound and its precursors.

Enzymatic catalysis presents a compelling eco-friendly alternative. For instance, lipases like Novozym® 435 have been successfully used for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) precursors. nih.gov Adapting such enzymatic methods for the synthesis or transformation of this compound could significantly reduce waste and energy consumption. The use of sustainable solvents, such as 2-methyl tetrahydrofuran (B95107) (MTHF), which has been validated as a green alternative in purification processes, could further enhance the environmental profile of the synthesis. rsc.org

Another avenue involves leveraging more atom-economical difluoromethylating agents. Fluoroform (CHF₃), a readily available and inexpensive industrial byproduct, is an ideal but underutilized source for the difluoromethyl group. rsc.orgallfordrugs.com Developing catalytic systems that can efficiently activate fluoroform for the difluoromethylation of a suitable nicotinic acid precursor would represent a major advance in sustainable synthesis. Additionally, improving existing methods, such as the trifluoromethylation using systems like methyl chlorodifluoroacetate (MCDFA)/KF/CuI, and adapting them for difluoromethylation could lead to safer and more economical large-scale production. acs.orgresearchgate.net

Table 2: Comparison of Potential Green Synthesis Strategies

| Strategy | Key Principle | Potential Advantage |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases) for synthesis or modification. | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Green Solvents | Replacing hazardous solvents with sustainable alternatives like MTHF. | Improved environmental and safety profile. rsc.org |

| Atom Economy | Utilizing inexpensive C1 sources like fluoroform (CHF₃). | Lower cost, utilization of waste products. allfordrugs.com |

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced technologies like continuous flow chemistry and automated synthesis holds immense potential for the production of this compound and its derivatives. Flow chemistry, in particular, is well-suited for handling gaseous reagents like fluoroform, addressing challenges of gas-liquid reactions common in batch processes and improving safety and scalability. allfordrugs.commit.edu

Continuous flow reactors have been shown to enable the efficient synthesis of nicotinamide derivatives and other heterocycles, often with significantly shorter reaction times and increased yields compared to batch methods. nih.govnih.gov Applying a continuous flow approach to the difluoromethylation step or subsequent transformations of the pyridine ring could allow for precise control over reaction parameters, leading to higher purity and consistency. This technology is particularly advantageous for scaling up production from the lab to an industrial scale. rsc.org

Automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput reaction screening and library synthesis. mdpi.com By combining automated synthesis with the regioselective functionalization strategies discussed previously, vast libraries of this compound derivatives could be rapidly prepared and screened for desired properties, significantly speeding up the drug discovery or materials science research cycle.

Expanding the Scope of Derivatization for Advanced Chemical Probes

The nicotinic acid/nicotinamide scaffold is a privileged structure in chemical biology, forming the core of the essential cofactor Nicotinamide Adenine Dinucleotide (NAD⁺). mdpi.com Derivatives of this scaffold are invaluable as chemical probes to study NAD⁺-dependent enzymes, which are crucial in numerous cellular processes. mdpi.comrsc.org

Future research should focus on leveraging this compound as a unique building block for a new generation of chemical probes. The difluoromethyl group can serve as a subtle, yet influential, structural modification to modulate the binding affinity and selectivity of probes for specific enzymes. nih.gov By converting the methyl ester to other functional groups (e.g., amides, acids) and incorporating reporter tags like fluorophores or biotin, novel activity-based probes (ABPs) and affinity-based probes (AfBPs) can be synthesized. rsc.orgfrontiersin.org

These advanced probes could be used to:

Profile the activity of enzyme families like PARPs or sirtuins with greater specificity. rsc.org

Identify novel therapeutic targets by mapping protein interactions in complex biological systems. frontiersin.orgnih.gov

Develop selective inhibitors for enzymes implicated in diseases like cancer, such as human aspartate/asparagine-β-hydroxylase (AspH). nih.govnih.gov

The creation of cell-permeant, potent, and selective probes derived from this compound could provide powerful tools to unravel complex biological pathways and accelerate the validation of new drug targets. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinamide Adenine Dinucleotide (NAD⁺) |

| 2-methyl tetrahydrofuran (MTHF) |

| Fluoroform (CHF₃) |

| Methyl chlorodifluoroacetate (MCDFA) |

| Potassium fluoride (B91410) (KF) |

Q & A

Q. Optimization Table :

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the difluoromethyl group’s presence and regioselectivity (e.g., shifts at -110 to -120 ppm) .

- HRMS : Validates molecular weight (e.g., expected [M+H] for CHFNO: 220.0512) .

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine atoms on the pyridine ring (if crystals are obtainable) .

Advanced: How does the difluoromethyl group influence the compound’s electronic properties and biological interactions?

Methodological Answer:

- Electronic Effects : Fluorine’s high electronegativity withdraws electron density, altering the pyridine ring’s reactivity. This enhances stability against metabolic oxidation and modulates pKa of adjacent functional groups .

- Biological Interactions : Fluorine’s small size and lipophilicity improve membrane permeability. Computational docking (e.g., using PDB structures) can predict interactions with enzymes like nicotinate receptors or oxidoreductases .

Q. Key Data :

- LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving bioavailability .

- Fluorine’s inductive effects reduce basicity of nearby amines, minimizing off-target interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated nicotinates?

Methodological Answer:

- Structural Analog Comparison : Compare this compound with analogs like 2-(difluoromethyl)-6-phenylnicotinic acid (CHFNO) to isolate substituent effects .

- Database Mining : Use Cambridge Structural Database (CSD) to analyze fluorine’s conformational impact or Protein Data Bank (PDB) to assess target binding modes .

- Dose-Response Validation : Perform IC/EC assays across multiple cell lines to control for variability in receptor expression .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Measure enzyme inhibition (e.g., succinate dehydrogenase) under varying substrate concentrations. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis : Engineer enzyme active-site residues (e.g., replacing hydrogen-bond donors with alanine) to test fluorine’s role in binding .

Advanced: How can reaction yields be improved in large-scale syntheses while maintaining purity?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side products .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, critical for exothermic fluorination steps .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products